4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC8802345
InChI: InChI=1S/C24H20N4O2/c1-28(25-16-17-12-13-22(29)23(30)14-17)24-26-20(18-8-4-2-5-9-18)15-21(27-24)19-10-6-3-7-11-19/h2-16,29-30H,1H3/b25-16-
SMILES: CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O
Molecular Formula: C24H20N4O2
Molecular Weight: 396.4 g/mol

4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol

CAS No.:

Cat. No.: VC8802345

Molecular Formula: C24H20N4O2

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol -

Specification

Molecular Formula C24H20N4O2
Molecular Weight 396.4 g/mol
IUPAC Name 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
Standard InChI InChI=1S/C24H20N4O2/c1-28(25-16-17-12-13-22(29)23(30)14-17)24-26-20(18-8-4-2-5-9-18)15-21(27-24)19-10-6-3-7-11-19/h2-16,29-30H,1H3/b25-16-
Standard InChI Key GKOVHCFOVLXKFL-XYGWBWBKSA-N
Isomeric SMILES CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)O)O
SMILES CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O
Canonical SMILES CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at positions 4 and 6 with phenyl groups. A methylhydrazinylidene group [(Z)-methylhydrazinylidene] is attached to position 2 of the pyrimidine ring, forming a hydrazone linkage with a 1,2-dihydroxybenzene (catechol) moiety . The (Z)-configuration refers to the spatial arrangement around the C=N double bond in the hydrazone group, where the higher-priority groups (the pyrimidine ring and methyl group) are on the same side .

Key Structural Features:

  • Pyrimidine Core: Provides a rigid, planar framework that facilitates π-π stacking interactions.

  • Phenyl Substituents: Enhance hydrophobic interactions and influence electronic properties through resonance effects.

  • Hydrazone Linkage: Imparts tautomeric flexibility and potential for coordination with metal ions.

  • Catechol Unit: Offers hydrogen-bonding capabilities and redox activity due to the ortho-dihydroxy configuration .

Systematic Nomenclature

The IUPAC name 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol is derived as follows:

  • Parent chain: Benzene-1,2-diol (catechol).

  • Substituent: A hydrazinylidene group bonded to the catechol’s para position (carbon 4), which is further substituted with a methyl group and a 4,6-diphenylpyrimidin-2-yl group .

Simplified Representation:
C24H20N4O2\text{C}_{24}\text{H}_{20}\text{N}_{4}\text{O}_{2}
SMILES Notation:
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)O)O

Synthesis and Characterization

Hypothetical Route:

  • Synthesis of 4,6-Diphenylpyrimidin-2-carbaldehyde:

    • Cyclocondensation of benzil with urea under acidic conditions to form 4,6-diphenylpyrimidine-2-ol.

    • Oxidation of the hydroxyl group to an aldehyde using MnO₂.

  • Hydrazone Formation:

    • Reaction of the aldehyde with methylhydrazine in ethanol under reflux, yielding the hydrazone intermediate.

  • Coupling with Catechol:

    • Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the hydrazone to the catechol ring .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and hydroxyl protons (δ 5.0–6.0 ppm, broad).

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=N stretch), and ~1600 cm⁻¹ (aromatic C=C) .

Mass Spectrometry:

  • Molecular Ion Peak: m/z 396.4 (M⁺), with fragments at m/z 279 (loss of catechol) and m/z 207 (pyrimidine-phenyl ion) .

Physicochemical Properties

Computed Properties

PropertyValueMethod
Molecular Weight396.4 g/molPubChem 2.2
XLogP3-AA4.9XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Hydrogen Bond Acceptors6Cactvs 3.4.8.18
Rotatable Bond Count5Cactvs 3.4.8.18
Topological Polar Surface Area83.7 ŲPubChem 2.2

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL at 25°C) due to high lipophilicity (XLogP3-AA = 4.9) .

  • Stability: Susceptible to oxidation at the catechol moiety, necessitating storage under inert atmospheres.

Biological Activity and Applications

Hypothetical Targets:

  • EGFR Kinase: The planar pyrimidine ring may compete with ATP for binding.

  • Bacterial Dihydrofolate Reductase: Hydrazone moiety could mimic dihydrofolate structure.

Material Science Applications

  • Coordination Polymers: Catechol and hydrazone groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺) for constructing metal-organic frameworks (MOFs) .

  • Optoelectronic Materials: Extended π-conjugation suggests potential use in organic semiconductors.

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